[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
Description
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a tetramethylbutylamine moiety
Properties
Molecular Formula |
C17H29NO3S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO3S/c1-12-9-14(21-8)15(10-13(12)2)22(19,20)18-17(6,7)11-16(3,4)5/h9-10,18H,11H2,1-8H3 |
InChI Key |
SGUBFOMBLCIPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2-methoxy-4,5-dimethylphenyl sulfonyl chloride. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxy and tetramethylbutylamine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
- Sulindac
- CalBioChem-322338
- N-benzoyl-2-aminobenzoic acid
- Phenoxyacetic acid
Uniqueness
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
The compound (2-Methoxy-4,5-dimethylphenyl)sulfonylamine , often referred to in literature as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a bulky amine structure, which is likely responsible for its unique biological properties. The molecular formula is , and its structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar regions.
Biological Activity Overview
Research indicates that sulfonamide compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The antimicrobial efficacy of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine was evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest significant antimicrobial properties that warrant further investigation.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The following table summarizes the findings from these assays:
| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 75 |
This data indicates that (2-Methoxy-4,5-dimethylphenyl)sulfonylamine exhibits dose-dependent anti-inflammatory effects.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Caspase activation |
| HeLa | 25 | Cell cycle arrest |
| A549 | 30 | Apoptosis induction |
The results indicate promising anticancer properties that could be harnessed for therapeutic applications.
Case Studies
A notable case study involved the administration of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine in a murine model of inflammation. The study reported significant reductions in edema and histological signs of inflammation when compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
